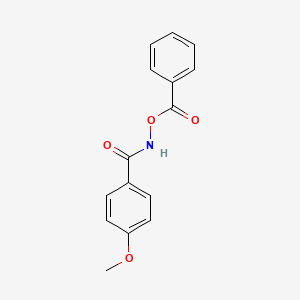

N-(Benzoyloxy)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

59101-32-5 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

[(4-methoxybenzoyl)amino] benzoate |

InChI |

InChI=1S/C15H13NO4/c1-19-13-9-7-11(8-10-13)14(17)16-20-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |

InChI Key |

XRKYYOZNKFGEDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyloxy 4 Methoxybenzamide and Its Derivatives

Established Synthetic Pathways for N-Benzoyloxybenzamide Scaffolds

The construction of the N-benzoyloxybenzamide core relies on established organic reactions that facilitate the formation of the amide and the N-acyloxy bonds. These methods are foundational and widely used for preparing a variety of N-acyloxy-N-alkoxyamides.

Carboxylic Acid Functionality Activation Strategies

A common and effective method for forming the amide bond in N-(Benzoyloxy)-4-methoxybenzamide involves the activation of the carboxylic acid functionality of 4-methoxybenzoic acid. This activation makes the carboxyl group more susceptible to nucleophilic attack by an appropriate hydroxylamine (B1172632) derivative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are frequently employed for this purpose. For instance, the synthesis of N-(4-methoxybenzyl)alkenamides has been successfully achieved using DCC and DMAP as catalysts, highlighting the utility of this approach for creating amide bonds involving a 4-methoxybenzyl moiety. nih.gov This method proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide.

A variety of activating agents can be utilized, each with its own advantages. The choice of activating agent can influence reaction conditions and yields. Below is a table summarizing common activating agents for carboxylic acids in amide synthesis.

| Activating Agent | Catalyst (if applicable) | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Mild conditions, high yields. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) | Water-soluble byproduct, good for biological applications. |

| Carbonyl diimidazole (CDI) | None | Forms a reactive acylimidazolide intermediate. |

Utilization of Hydroxylamine Derivatives in Amide Bond Formation

Hydroxylamine derivatives are key nucleophiles in the synthesis of this compound. The nitrogen of the hydroxylamine attacks the activated carboxylic acid to form the amide bond. The specific hydroxylamine derivative used will determine the final substituent on the nitrogen atom. For the target compound, a benzoylated hydroxylamine would be a suitable precursor.

Methods have been developed for the synthesis of N-(hydroxy)amide-containing pseudopeptides through the acylation of N-(benzoyloxy)amines. nih.gov For example, the acylation of N-(benzoyloxy)phenethylamine with an acid chloride proceeded in high yield. nih.gov This demonstrates that N-benzoyloxy-substituted amines are competent nucleophiles in amide bond formation.

Furthermore, metal-free methods for synthesizing amides from aldehydes and hydroxylamines have been developed, proceeding through a nitrone intermediate. acs.org While this specific route starts from an aldehyde, it underscores the versatility of hydroxylamines as precursors to amides. The synthesis of hydroxylamine derivatives themselves can be achieved through various methods, including the reaction of magnesium amides with peroxides or the oxidation of secondary amines. organic-chemistry.org

Preparation via Acid Chloride Intermediates

A classic and highly reliable method for amide bond formation is the reaction between an acid chloride and an amine. In the context of synthesizing this compound, 4-methoxybenzoyl chloride would serve as the electrophilic partner. This highly reactive acid chloride can readily react with an appropriate N-benzoylated hydroxylamine derivative.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the amide. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction of sulfanilamide (B372717) with benzoyl chloride in the presence of sodium hydroxide (B78521) is a known method for forming N-acylated sulfonamides, illustrating the utility of acid chlorides in acylation reactions. researchgate.net

Advanced Functionalization Approaches Involving this compound Precursors

Beyond the initial synthesis of the this compound scaffold, this compound and its derivatives can serve as precursors for more complex molecules through advanced functionalization reactions. These methods often employ transition-metal catalysis to achieve transformations that are difficult to perform using classical synthetic methods.

Transition-Metal-Catalyzed Amination and Amidation Reactions

N-(Acyloxy)amides can be precursors for transition-metal-catalyzed amination and amidation reactions. These reactions often proceed through the activation of C-H bonds, allowing for the direct introduction of nitrogen-containing functional groups into a molecule. While direct examples involving this compound are not prevalent in the literature, the principles of transition-metal-catalyzed C-H amination are well-established and could potentially be applied. nih.gov

For instance, transition metals such as rhodium, palladium, and copper have been used to catalyze the amination of aryl C-H bonds. nih.gov These reactions often employ a directing group to achieve site-selectivity. The amide functionality within the this compound structure could potentially serve as such a directing group, facilitating functionalization at a specific position. Amidine compounds, which are isoelectronic with carboxylic acids, are known to coordinate with transition metals and direct C-H activation. rsc.org This suggests that the amide group in the target molecule could exhibit similar reactivity.

Copper(II)-Catalyzed Benzoyloxylation via C-H Functionalization

Copper-catalyzed reactions represent a powerful tool for C-H functionalization. While a direct copper(II)-catalyzed benzoyloxylation using an N-(benzoyloxy)amide as the benzoyloxy source is a specific transformation, the broader field of copper-catalyzed C-H functionalization supports its feasibility. For example, copper(I) has been shown to catalyze the benzylation of triazolopyridine through direct C-H functionalization. nih.gov

More relevantly, copper-catalyzed C(sp2)-H functionalization of benzylamines has been achieved using a transient directing group. chemrxiv.org This demonstrates that C-H bonds on a benzene (B151609) ring can be activated and functionalized using copper catalysis. The general principle involves the formation of a copper-containing intermediate that facilitates the cleavage of a C-H bond and the subsequent formation of a new bond. In a hypothetical scenario, a copper catalyst could mediate the transfer of the benzoyloxy group from this compound to a C-H bond of another molecule.

Electrocatalytic and Photocatalytic Synthetic Strategies

Modern synthetic chemistry has increasingly embraced electrocatalytic and photocatalytic methods to forge new chemical bonds under mild conditions. While specific applications of these techniques for the direct synthesis of this compound are still emerging, related studies on similar functional groups highlight the potential of these strategies.

Photoredox catalysis, for instance, has been successfully employed in the intramolecular cyclization of β-lactams, demonstrating the power of light-induced reactions in forming nitrogen-containing ring systems. beilstein-journals.org These reactions often utilize a strongly oxidizing photocatalyst to initiate the desired transformation. beilstein-journals.org Another relevant advancement is the use of electrogenerated acids to promote reactions such as the gem-difluorination of carbon-carbon triple bonds, showcasing how electrochemical methods can provide reagents for complex transformations in a controlled manner. beilstein-journals.org

Furthermore, the synthesis of N-(acyloxy)ynamides has been achieved through the coupling of N-(acyloxy)amides with hypervalent alkynyliodane under mild, metal-free conditions. rsc.orgresearchgate.net This reaction is thought to proceed through radical processes, offering a novel pathway to complex amides that could potentially be adapted for the synthesis of this compound derivatives. rsc.orgresearchgate.net These examples underscore a clear trajectory towards more sustainable and efficient synthetic routes in amide chemistry, with significant potential for future application in the synthesis of the title compound.

Novel Synthetic Routes for Related N-Alkoxy-1-(dimethoxyphosphoryloxy)benzimidates

Recent research has opened up new avenues for the synthesis of N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates through the reaction of N-alkoxy-N-chlorobenzamides with trimethylphosphite in an ether solvent. dnu.dp.ua This method provides an original synthetic pathway to a class of phosphorylated imidates, expanding the chemical utility of N-chloro-N-alkoxyamide precursors. dnu.dp.uadnu.dp.ua The structures of the resulting benzimidates have been rigorously confirmed using a suite of analytical techniques, including 1H, 13C, and 31P Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction (XRD) studies. dnu.dp.uadnu.dp.ua

Nucleophilic Substitution at Nitrogen Centers

A key mechanistic feature of the synthesis of N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates is a nucleophilic substitution reaction occurring at the nitrogen atom. dnu.dp.ua In this process, the phosphorus nucleophile, trimethylphosphite, attacks the electrophilic nitrogen of the N-alkoxy-N-chlorobenzamide. dnu.dp.ua This type of SN2 reaction at an amide nitrogen, while less common than at a saturated carbon, is a critical step in the formation of new nitrogen-phosphorus bonds. researchgate.net The use of a suitable leaving group on the nitrogen atom is pivotal for the success of this transformation. researchgate.net In related systems, such as N-acyloxy-N-alkoxyamides, the nitrogen atom is pyramidal, which alters its typical amide character and makes it more susceptible to SN2 reactions. researchgate.net

Intramolecular Phosphoryl Group Migration Phenomena

A particularly noteworthy discovery in the synthesis of N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates is the observation of an unusual intramolecular migration of the dimethoxyphosphoryl group from the nitrogen to the oxygen atom. dnu.dp.uadnu.dp.ua This N-to-O migration represents a novel type of phosphoryl group transfer. dnu.dp.ua X-ray diffraction studies of N-methoxy-1-(dimethoxyphosphoryloxy)-4-nitrobenzimidate have confirmed the final structure, revealing it to be the Z-isomer where the 4-nitrophenyl moiety and the N-methoxy group are in a trans position relative to the C=N double bond. dnu.dp.ua In a related series of N-acyloxy-1-(dimethoxyphosphoryloxy)benzimidates, a similar migration was observed, with the dimethoxyphosphoryloxy and N-acyloxy groups being cis-oriented to the N=C double bond in the resulting Z-isomer. dnu.dp.ua

Optimization of Reaction Parameters and Yield Enhancement in N-Benzoyloxybenzamide Synthesis

The efficient synthesis of N-benzoyloxybenzamides relies heavily on the careful optimization of reaction parameters to maximize product yield and purity. While specific optimization data for this compound is proprietary, general principles can be applied from studies on related esterification reactions. The use of factorial design experiments is a powerful methodology for systematically evaluating the influence of various factors on reaction outcomes. rsc.org

Key parameters that are typically optimized include:

Temperature: Reaction rates are sensitive to temperature, and an optimal balance must be struck to ensure a reasonable reaction time without promoting side reactions or decomposition.

Reactant Molar Ratio: The stoichiometry of the reacting species, such as the acylating agent and the hydroxamic acid precursor, can significantly impact the yield. Using an excess of one reactant may drive the equilibrium towards the product.

Catalyst Loading: In catalyzed reactions, the amount of catalyst must be fine-tuned to achieve maximum efficiency without unnecessary cost or downstream purification challenges.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the point at which the maximum yield is achieved before potential product degradation occurs.

An example of how factorial design can be used to optimize a synthesis is shown in the table below for the enzymatic synthesis of an aroma ester, which saw a significant increase in yield. rsc.org A similar approach could be applied to the synthesis of N-benzoyloxybenzamides to enhance yields.

Table 1: Example of Reaction Parameter Optimization using Factorial Design

| Parameter | Level 1 | Level 2 | Optimized Conversion |

| Acid Excess | 1.0 eq | 1.5 eq | |

| Temperature | 40 °C | 60 °C | |

| Vacuum | On | Off | |

| Time | 24 h | 48 h | 94.3% |

| Data derived from a study on the synthesis of aroma esters, illustrating the principle of optimization. rsc.org |

Advanced Chromatographic Purification Techniques for Isolation of this compound

The isolation of pure this compound from a reaction mixture necessitates the use of advanced chromatographic techniques. Given the structural characteristics of N-acyloxy-N-alkoxyamides, which often include moderate polarity and thermal sensitivity, methods that offer high resolution and mild conditions are preferred.

Flash column chromatography on silica (B1680970) gel is a widely applicable and efficient method for purifying compounds of this nature. nih.gov This technique is faster than traditional column chromatography and is effective at removing common impurities. nih.gov For compounds that are difficult to crystallize, flash chromatography is particularly advantageous, often providing the desired product in high purity and with improved yields compared to recrystallization. nih.gov

Other advanced chromatographic methods that could be employed include:

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers superior separation power and is ideal for isolating high-purity samples, especially for challenging separations of closely related impurities.

Supercritical Fluid Chromatography (SFC): Utilizing supercritical CO2 as the mobile phase, SFC can be a greener alternative to normal and reversed-phase HPLC, often providing rapid and efficient separations.

The choice of purification technique will depend on the specific impurities present, the scale of the synthesis, and the required final purity of the this compound. In some cases, a combination of techniques, such as an initial flash chromatography step followed by a final polishing step with preparative HPLC, may be necessary to achieve the desired level of purity. The exchange of the acyloxy group can also be utilized as a purification strategy in some instances. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N Benzoyloxy 4 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A thorough analysis based on Nuclear Magnetic Resonance (NMR) is fundamental for the structural assignment of organic molecules. However, specific NMR data for N-(Benzoyloxy)-4-methoxybenzamide is not found in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

Similarly, there is no available ¹³C NMR data in the public domain for this compound. Characterization of the carbon skeleton, including the precise chemical shifts for the carbonyl carbons and the aromatic rings, is therefore not possible.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Reaction Monitoring

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for monitoring chemical reactions involving fluorinated compounds due to its high sensitivity and the wide range of chemical shifts. magritek.comyoutube.com It allows for real-time tracking of the consumption of fluorinated starting materials and the formation of intermediates and products. magritek.com However, no studies describing the synthesis of fluorinated analogues of this compound or the use of ¹⁹F NMR to monitor its reactions have been found.

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) for Phosphorylated Analogues

Phosphorus-31 NMR (³¹P NMR) is highly effective for the characterization of organophosphorus compounds. libretexts.orghuji.ac.il The technique benefits from the 100% natural abundance of the ³¹P isotope and a broad chemical shift range, which minimizes signal overlap. huji.ac.il It is commonly used to study phosphorylated molecules, such as peptides and nucleotides. nih.govnih.gov A search for phosphorylated analogues of this compound yielded no results, and therefore, no ³¹P NMR data can be presented.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS analysis, including total ion chromatograms or specific mass fragmentation patterns, for this compound has been reported in the available scientific literature. Such data would be essential for confirming the compound's molecular weight and providing evidence for its structural features through characteristic fragmentation pathways.

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural elucidation of This compound is not publicly available.

While extensive data exists for related precursor compounds such as 4-Methoxybenzamide and other derivatives, the specific analytical findings required to populate the requested article sections for this compound could not be located. The strict adherence to the user's instructions to focus solely on the specified compound prevents the use of data from these related molecules as substitutes.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for the following analytical techniques for this compound is not possible at this time:

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Fourier Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Single Crystal X-ray Diffraction (XRD)

Further research or the publication of studies specifically characterizing this compound would be required to fulfill this request.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Determination of Molecular Conformation and Geometry

Table 1: Expected Key Geometric Parameters for this compound

| Parameter | Expected Range/Value | Description |

|---|---|---|

| C-N Bond Length | ~1.32–1.37 Å | The bond connecting the carbonyl carbon to the amide nitrogen. A shorter bond indicates greater double bond character. |

| N-O Bond Length | - | The bond between the amide nitrogen and the benzoyloxy oxygen. |

| C=O Bond Length | ~1.21–1.24 Å | The length of the carbonyl double bonds. |

| Amide Plane Torsion Angle (ω) | ~180° or ~0° | The dihedral angle defining the planarity of the amide bond. Significant deviation would indicate a twisted amide. |

Investigation of Molecular Packing and Intermolecular Interactions within the Crystal Lattice

In the solid state, molecules of this compound would arrange themselves into a regular, repeating three-dimensional array known as a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. The analysis of these interactions is crucial for understanding the physical properties of the crystalline material.

The primary intermolecular interactions expected to be present in the crystal structure include:

Hydrogen Bonding: Although the amide nitrogen is substituted, potential weak C-H···O hydrogen bonds involving the aromatic protons and the carbonyl or methoxy (B1213986) oxygen atoms could play a role in stabilizing the crystal packing.

π-π Stacking: The presence of two aromatic rings (the benzoyl and the 4-methoxyphenyl (B3050149) groups) suggests that π-π stacking interactions would be a significant feature of the crystal packing. These interactions involve the face-to-face or offset stacking of the phenyl rings.

The interplay of these interactions would dictate the final crystal structure, influencing properties such as melting point and solubility. The study of similar structures, like N-(4-methoxyphenyl)benzamide, reveals that molecules often form hydrogen-bonded chains or sheets, which are further organized by π-stacking and other weaker interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzamide |

Computational Chemistry and Theoretical Modeling of N Benzoyloxy 4 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For N-(Benzoyloxy)-4-methoxybenzamide, these methods help in understanding its electronic behavior and bond characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is instrumental in predicting the molecular and electronic structure of atoms, molecules, and solids. nih.gov DFT calculations can determine various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are essential for predicting a molecule's reactivity. globalresearchonline.netyoutube.com

Key reactivity descriptors derived from DFT include the chemical potential (μ), chemical hardness (η), and electrophilicity (ω). mdpi.com The chemical potential indicates the molecule's stability, with negative values suggesting that the substance is stable and will not spontaneously decompose. globalresearchonline.net Chemical hardness reflects the resistance to deformation of the electron cloud during a chemical reaction. globalresearchonline.net The Fukui function, another DFT-derived descriptor, helps in identifying the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.gov The molecular electrostatic potential (MESP) surface is also a valuable tool for predicting reactive sites and understanding intermolecular interactions. mdpi.com

Table 1: Conceptual DFT Reactivity Indices

| Reactivity Index | Description |

|---|---|

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | Represents the resistance to change in electron distribution. |

| Electrophilicity (ω) | Quantifies the ability of a species to accept electrons. |

| Nucleophilicity (N) | Measures the electron-donating capability of a molecule. mdpi.com |

This table is generated based on general principles of DFT and not on specific calculated values for this compound which were not available in the search results.

Estimation of Bond Dissociation Free Energies (BDFE) for N-H and C-H Bonds

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond and is correlated with radical stability. masterorganicchemistry.com Lower BDE values indicate the formation of more stable radicals. masterorganicchemistry.com The BDEs for N-H and C-H bonds in molecules like this compound are crucial for understanding their susceptibility to hydrogen atom abstraction, a key step in many oxidative and metabolic processes.

Generally, the stability of carbon-centered radicals increases in the order of methyl < primary < secondary < tertiary, which is reflected in their corresponding C-H BDEs. masterorganicchemistry.com For aliphatic amines, the α(C-H) bond dissociation enthalpies are typically around 91 kcal/mol for unconstrained structures. researchgate.net The N-H BDE tends to decrease when moving from primary to secondary amines. researchgate.net The presence of ring strain can significantly affect C-H BDEs by forcing unfavorable hybridization in the parent molecule and the resulting radical. researchgate.net

Table 2: Typical Bond Dissociation Energies (BDEs)

| Bond Type | Typical BDE (kcal/mol) |

|---|---|

| Primary C-H | ~98-100 |

| Secondary C-H | ~95-96 |

| Tertiary C-H | ~92-93 |

| Primary N-H (in amines) | ~101 |

This table provides general BDE values for different types of bonds and is not based on specific calculations for this compound. The values can be influenced by the specific molecular structure. researchgate.netucsb.eduustc.edu.cn

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov For a molecule like this compound, MD simulations can reveal its conformational landscape, which is the collection of all accessible three-dimensional shapes the molecule can adopt.

Intrinsically disordered proteins, which lack a fixed structure, exhibit rough and flattened free energy landscapes, allowing them to sample a multitude of conformations. nih.gov Similarly, flexible molecules like this compound can be expected to have a complex conformational landscape. MD simulations can help in understanding how this flexibility influences its interactions with biological targets. nih.gov

Conformational Analysis of the Benzoyloxy Amide Scaffold

The benzoyloxy amide scaffold is the core structural framework of this compound. Its conformational preferences are key to its biological activity. The conformation of this scaffold can be influenced by factors such as the rotation around single bonds and the potential for intramolecular hydrogen bonding.

For instance, in a study of geldanamycin, a molecule with a complex macrocyclic structure, it was observed that the molecule undergoes a significant conformational rearrangement upon binding to its protein target, including a trans-to-cis isomerization of an amide bond. researchgate.net While this compound is a smaller molecule, understanding the preferred conformations of its benzoyloxy and amide groups is crucial for predicting its binding modes to target proteins.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govukm.my This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Analysis of Binding Interactions with Enzymes (e.g., Tyrosinase, Acid Ceramidase)

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govunsoed.ac.id Molecular docking studies are frequently employed to identify and optimize tyrosinase inhibitors. nih.govnih.govunsoed.ac.id For a potential inhibitor like this compound, docking studies could predict its binding pose within the active site of tyrosinase, which contains two copper ions. nih.gov The interactions with key amino acid residues, such as those forming hydrogen bonds, can provide insights into the mechanism of inhibition. nih.gov

Acid Ceramidase: Acid ceramidase is a lysosomal enzyme, and its inhibitors are of interest for therapeutic applications. nih.gov N-(Benzoyloxy)benzamides have been identified as potent inhibitors of acid ceramidase. nih.gov However, studies have also shown that compounds like N-(benzoyloxy)benzamide can be chemically unstable and may act as promiscuous covalent inhibitors. nih.gov Molecular docking of this compound to acid ceramidase could help in understanding the specific interactions that lead to its inhibitory activity, while also considering its potential reactivity. nih.gov

Table 3: Interacting Amino Acid Residues in Enzyme Active Sites

| Enzyme | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|

| Tyrosinase (from Agaricus bisporus) | Asn260, His263, Val283 | Hydrogen Bonding, Hydrophobic Interactions |

This table is based on general information from docking studies of inhibitors with tyrosinase and the known function of acid ceramidase. Specific interactions for this compound would require dedicated docking calculations. nih.gov

Elucidation of Putative Molecular Interaction Sites

No computational studies detailing the molecular electrostatic potential (MEP) surfaces, non-covalent interaction (NCI) plots, or other methods to identify electrophilic and nucleophilic regions of this compound were found. Such studies would be essential for predicting how this molecule might interact with biological targets or other reactants.

Solvation Models and their Impact on Reaction Mechanisms

There is no available research that investigates the effect of different solvation models (e.g., implicit vs. explicit) on the theoretical study of reaction mechanisms involving this compound. This type of analysis is crucial for accurately predicting reaction kinetics and thermodynamic stability in various solvent environments.

Further research, including de novo computational studies, would be required to generate the data necessary to populate these areas of inquiry. Such work would involve quantum chemical calculations (e.g., Density Functional Theory) to determine the molecule's optimized geometry, electronic properties, and behavior in solution, providing foundational knowledge for its potential applications.

Mechanistic Insights into Biological Activity of N Benzoyloxy 4 Methoxybenzamide in Vitro

Enzyme Inhibition Mechanism Elucidation

Acid Ceramidase Inhibition: Covalent vs. Non-Covalent Interactions

N-(Benzoyloxy)-4-methoxybenzamide has been identified as a highly potent inhibitor of acid ceramidase (AC). nih.gov The mechanism of action is believed to be covalent, a characteristic shared by the majority of reported small-molecule AC inhibitors. nih.gov This class of inhibitors typically functions by reacting with the catalytic cysteine residue (Cys143) in the enzyme's active site. nih.gov

Initial high-throughput screening identified the N-benzoyloxybenzamide scaffold as a powerful inhibitor, with a lead compound demonstrating an IC50 value of 340 nM. nih.gov In a subsequent in-house cell lysate assay, which includes the necessary AC co-factor Saposin D, the potency of a freshly synthesized sample of this class of compound increased dramatically, showing an IC50 of 3.2 nM. nih.gov

However, a significant aspect of its mechanism is linked to its chemical instability. nih.govcardiff.ac.uknih.gov Investigations revealed that the compound is unstable and degrades in the presence of DMSO at room temperature. nih.gov The degradation products were found to be biologically inactive, indicating that the intact, reactive molecule is responsible for the observed enzyme inhibition. nih.gov To probe the potential for a covalent interaction, the compound was tested with the amino acid cysteine; while the compound decomposed, it did not form the expected adduct, prompting further stability checks that confirmed its inherent instability in DMSO stock solutions. nih.gov

Further experiments were conducted to rule out other non-covalent mechanisms, such as metal chelation. The inhibitory activity remained consistent when tested in the presence of general and zinc-specific metal chelators, confirming that its mechanism is not dependent on chelating metal ions. nih.gov This finding, combined with the known reactivity of other inhibitors at the Cys143 residue, strongly supports a covalent mechanism of action, while also highlighting the compound's promiscuity and instability as critical factors in its biological profile. nih.gov

Tyrosinase Inhibitory Mechanisms

A review of the scientific literature did not yield specific data regarding the inhibition of tyrosinase by this compound. Therefore, its inhibitory mechanism against this enzyme cannot be elucidated at this time.

Molecular Basis of Action for FtsZ Allosteric Inhibition

A review of the scientific literature did not yield specific data regarding the allosteric inhibition of FtsZ by this compound. Therefore, the molecular basis of its action against this target cannot be described.

Molecular Basis of Biological Interaction

Binding Site Characterization and Ligand Efficiency Considerations

The primary binding site for this compound is the active site of acid ceramidase. The mechanism of inhibition points to a direct interaction with the catalytic nucleophile, cysteine-143. nih.gov This covalent interaction is the basis for the compound's potent inhibition of the enzyme.

Due to the compound's demonstrated chemical instability and the finding that its degradation products are inactive, its characterization as a specific, targeted inhibitor is challenging. nih.gov Such reactivity raises concerns about it being a Pan-Assay Interference Compound (PAINS). nih.gov

A meaningful analysis of ligand efficiency is precluded by the lack of broad, reliable affinity data across multiple stable targets. While potent against acid ceramidase, the inherent reactivity and lack of data for other enzymes such as tyrosinase and FtsZ prevent a comparative assessment of its binding efficiency.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) insights for the N-benzoyloxybenzamide scaffold are derived from its activity against acid ceramidase. A high-throughput screening campaign identified a potent lead compound from this class and also highlighted a structurally related analogue with significantly lower activity. nih.gov

The lead N-benzoyloxybenzamide compound (referred to as compound 1 in the study) was compared to a related analogue (compound 2 ). nih.gov This comparison provides a key SAR data point, demonstrating the high sensitivity of the enzyme to the specific structural configuration of the inhibitor.

Table 1: Inhibitory Potency of N-Benzoyloxybenzamide and a Structural Analogue against Acid Ceramidase

| Compound | Structure | HTS Assay IC₅₀ (nM) | Cell Lysate Assay IC₅₀ (nM) | Purified Protein Assay IC₅₀ (nM) |

| 1 (this compound class) | [Image of Compound 1] | 340 | 11 (initial), 3.2 (fresh sample) | 163 |

| 2 (Related Analogue) | [Image of Compound 2] | >10,000 | 237 | - |

Data sourced from a high-throughput screening campaign and subsequent in-house assays. nih.gov

The dramatic difference in potency between compound 1 and 2 underscores the specific structural requirements for potent acid ceramidase inhibition. nih.gov The high potency of compound 1 is attributed to the reactive N-benzoyloxybenzamide core, which is poised for covalent interaction. nih.gov The significantly reduced activity of analogue 2 suggests that its structural modifications diminish its ability to effectively interact with the active site. nih.gov However, the inherent instability of compound 1 complicates the interpretation of SAR, as the observed activity is intrinsically linked to its reactivity. nih.gov The study concluded that due to this instability and likely promiscuity, the scaffold is unsuitable as a starting point for drug discovery. nih.gov

Advanced In Vitro Cellular Assay Methodologies for Mechanistic Elucidation (excluding phenotypic effects or therapeutic outcomes)

The mechanistic understanding of how this compound and related compounds exert their biological effects at a cellular level is primarily advanced through sophisticated in vitro assays. These assays are designed to move beyond simple efficacy readouts to probe the specific molecular interactions and biochemical pathways targeted by the compound. Such studies are critical in drug discovery to confirm the mechanism of action, identify potential off-target effects, and understand the chemical properties that drive biological activity.

Research into N-benzoyloxybenzamides has highlighted their potential as potent enzyme inhibitors. cardiff.ac.uk For instance, a closely related analogue, N-(benzoyloxy)benzamide, was identified as a powerful inhibitor of acid ceramidase through a high-throughput screening campaign. cardiff.ac.uk The subsequent mechanistic elucidation involved a series of advanced in vitro cellular and biochemical assays to verify the target engagement and understand the nature of the inhibition.

One of the primary advanced in vitro methods used is the cell lysate-based enzyme inhibition assay . In the case of the N-benzoyloxybenzamide analogue, its inhibitory activity against acid ceramidase was confirmed using a cell lysate assay, which provides a more physiologically relevant environment than assays with purified enzymes. cardiff.ac.uk This is because cell lysates contain co-factors and other cellular components that can influence enzyme activity and inhibitor potency. cardiff.ac.uk The inhibitor demonstrated a significant increase in potency in the cell lysate assay compared to the initial high-throughput screen, with an IC50 value of 11 nM. cardiff.ac.uk

To further dissect the mechanism of inhibition, metal chelation assays were employed. Since many enzymes, including acid ceramidase, are metalloenzymes, it is crucial to determine if the inhibitory activity is due to the specific binding to the enzyme's active site or a non-specific chelation of essential metal ions. cardiff.ac.uk In the study of the N-benzoyloxybenzamide analogue, the compound was re-tested in the cell lysate assay in the presence of general metal chelators like ethylenediaminetetraacetic acid (EDTA) and a specific high-affinity Zn2+ chelator, N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine. cardiff.ac.uk This methodological approach helps to rule out non-specific activity driven by metal chelation.

Furthermore, the chemical stability of the compound within the assay medium is a critical factor that is investigated. For N-benzoyloxybenzamides, stability studies were conducted, which revealed that the compound is chemically unstable and can react with dimethyl sulfoxide (B87167) (DMSO), a common solvent used in in vitro assays, at room temperature. cardiff.ac.uk This finding is crucial for interpreting the results of cellular assays and underscores the importance of control experiments that assess compound stability. The degradation of the parent compound into biologically inactive products was monitored over time, a key mechanistic insight into its transient activity. cardiff.ac.uk

The table below summarizes the key findings from the in vitro mechanistic assays on a representative N-benzoyloxybenzamide.

| Assay Type | Purpose | Key Findings |

| High-Throughput Screening (HTS) Assay | Initial identification of inhibitory activity against acid ceramidase. | Identified N-(benzoyloxy)benzamide as a potent inhibitor with an IC50 of 340 nM. cardiff.ac.uk |

| Cell Lysate Acid Ceramidase Inhibition Assay | Confirmation of inhibitory potency in a more physiologically relevant environment containing necessary co-factors. | Showed a substantial increase in potency with an IC50 value of 11 nM. cardiff.ac.uk |

| Metal Chelation Assay (with EDTA and a specific Zn2+ chelator) | To investigate if the inhibitory mechanism involves chelation of metal ions essential for enzyme function. | This was performed to check if the biological activity was driven by hydroxamic acid chelation of Zn2+. cardiff.ac.uk |

| Chemical Stability Assay (in DMSO) | To assess the stability of the compound under assay conditions and identify potential degradation. | Revealed that the compound is chemically unstable and reacts with DMSO at room temperature, leading to inactive degradation products. cardiff.ac.uk |

These advanced in vitro cellular and biochemical assays provide deep mechanistic insights into the biological activity of N-benzoyloxybenzamides. They demonstrate a multi-faceted approach that combines potency determination in relevant cellular contexts with rigorous controls to understand the true nature of the molecular interactions, moving far beyond simple phenotypic observations.

Future Research Directions and Advanced Applications of N Benzoyloxy 4 Methoxybenzamide Research

Rational Design of Chemically Stable and Selective Analogues

The inherent instability of the N-(benzoyloxy)amide functional group is a significant hurdle in its development for broader applications. orgsyn.orgnih.gov Research has shown that compounds like N-(benzoyloxy)-4-methoxybenzamide can be chemically unstable, reacting with common laboratory solvents such as DMSO at room temperature. orgsyn.orgnih.gov This reactivity, likely a general characteristic of this class of compounds, can lead to degradation and loss of biological activity, making the interpretation of screening results challenging. orgsyn.orgnih.gov

Future research is therefore heavily focused on the rational design of chemically stable and selective analogues. This involves modifying the core N-benzoyloxybenzamide structure to mitigate its reactive nature while preserving or enhancing its desired biological activity. One promising avenue is the replacement of the labile N-O bond with more robust linkages. For instance, the synthesis of N-triflylbenzamides has been explored, yielding compounds with greater stability in aqueous solutions. nih.gov These stable derivatives can also be further functionalized through cross-coupling and nucleophilic aromatic substitution reactions, allowing for the generation of a diverse library of analogues. nih.gov

Another strategy involves the exploration of alternative N-substituted benzamides. By replacing the benzoyloxy group with other functionalities, researchers aim to identify new derivatives with improved stability profiles. researchgate.net The design of these novel analogues is often guided by computational studies that can predict the stability and reactivity of proposed structures before their synthesis. cardiff.ac.uk

The following table summarizes the inhibitory activities of some benzamide (B126) derivatives, highlighting the ongoing search for potent and stable compounds.

| Compound Type | Target | IC50 Value | Reference |

| This compound | Acid Ceramidase | 11 nM (in cell lysate) | nih.gov |

| N-(acryloyl)benzamide derivative 1a | Mushroom Tyrosinase | 36.71 ± 2.14% inhibition | nih.gov |

| N-(acryloyl)benzamide derivative 1j | Mushroom Tyrosinase | 25.99 ± 2.77% inhibition | nih.gov |

| N-substituted Sulfamoylbenzamide B12 | STAT3 Signaling | 0.61-1.11 µM | nih.gov |

Exploration of N-Benzoyloxybenzamide Reactivity in Novel Organic Transformations

While the reactivity of N-benzoyloxybenzamides can be a drawback, it also presents opportunities for their use in novel organic transformations. The development of methods to control and harness this reactivity is a key area of future research. The amide bond, typically unreactive, can be activated in certain contexts. For example, transition-metal catalysis has been employed to enable the use of moderately reactive amide derivatives, such as N-acylphthalimides, in the synthesis of acid fluorides and thioesters. chemistryviews.org This suggests that with the right catalytic system, N-benzoyloxybenzamides could serve as precursors to a variety of functional groups.

The exploration of related N-acyl compounds provides a roadmap for potential applications. N-acylbenzotriazoles, for instance, have been successfully used as neutral acylating reagents for the preparation of primary, secondary, and tertiary amides under mild conditions. organic-chemistry.org This approach avoids the use of harsh reagents and simplifies product purification. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions of benzamides with amides have demonstrated the potential to form new C-C bonds at the benzamide core. bohrium.com Future work will likely focus on adapting these and other catalytic methods to the N-benzoyloxybenzamide scaffold, potentially unlocking new synthetic pathways.

Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics of N-benzoyloxybenzamides and their analogues is crucial for both controlling their reactivity and optimizing their synthesis. The development and application of advanced spectroscopic techniques for real-time reaction monitoring are therefore essential. nih.gov Traditional analytical methods often provide only a snapshot of a reaction at a single point in time. In contrast, modern techniques allow for the continuous observation of reactant consumption, intermediate formation, and product generation.

On-line mass spectrometry (MS) has emerged as a powerful tool for the direct analysis of chemical processes. nih.govresearchgate.net Innovations in ambient ionization techniques and the availability of portable mass spectrometers are making this technology increasingly accessible for monitoring a wide range of chemical reactions in real time. nih.govresearchgate.net This allows for the rapid identification of transient intermediates and a more detailed understanding of reaction pathways. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for real-time reaction monitoring. The development of methods like Signal Amplification By Reversible Exchange (SABRE) has overcome the sensitivity limitations of traditional NMR, enabling the study of reactions at low concentrations. nih.gov This has been successfully applied to monitor reactions such as azide-alkyne cycloadditions in real time. nih.gov The application of these advanced spectroscopic methods to reactions involving N-benzoyloxybenzamides will provide invaluable insights into their complex chemical behavior.

Integration of Refined Computational Approaches for Predictive Chemical and Biological Behavior

For instance, DFT studies have been employed to understand the mechanism of nickel-catalyzed cross-coupling reactions of benzamides and the isomerization of azobenzene (B91143) derivatives. bohrium.comrsc.orgresearchgate.net In the context of N-benzoyloxybenzamides, computational models can be used to predict their stability, identify potential degradation pathways, and guide the design of more robust analogues. cardiff.ac.uk Furthermore, computational docking studies can predict how these molecules might interact with biological targets, such as enzymes, helping to rationalize observed biological activity and guide the design of more potent and selective inhibitors. nih.gov The synergy between computational prediction and experimental validation will be crucial for accelerating research in this area.

The following table provides examples of computational methods applied to the study of benzamide derivatives.

| Computational Method | Application | Subject of Study | Reference |

| Density Functional Theory (DFT) | Mechanistic Study | Ni-catalyzed cross-coupling of benzamides | bohrium.com |

| Density Functional Theory (DFT) | Mechanistic Study | Isomerization of azobenzene derivatives | rsc.orgresearchgate.net |

| Molecular Docking | Binding Affinity Prediction | N-(acryloyl)benzamide derivatives with tyrosinase | nih.gov |

| In Silico Modelling | Design of Replacements | N-(benzoyloxy)benzamide scaffold | cardiff.ac.uk |

Investigation of N-Benzoyloxybenzamide Scaffolds as Chemical Probes for Biological Systems

Despite their stability challenges, N-benzoyloxybenzamide scaffolds have shown promise as potent inhibitors of biological targets, suggesting their potential as chemical probes for studying biological systems. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, providing insights into its biological role. This compound itself was identified as a highly potent inhibitor of acid ceramidase, an important enzyme in lipid metabolism. nih.gov

However, the inherent reactivity and potential for non-specific interactions mean that the parent compound is likely unsuitable as a reliable chemical probe. orgsyn.orgnih.gov The focus of future research will be on developing stabilized analogues that retain the desired biological activity but have improved selectivity and chemical stability. The benzamide scaffold itself is a common motif in medicinal chemistry, and derivatives have been developed as inhibitors for a range of targets, including tyrosinase and the STAT3 signaling pathway. nih.govnih.gov

The design of these second-generation probes will benefit from the integration of the approaches outlined in the preceding sections: rational design to improve stability, advanced spectroscopic techniques to confirm their mechanism of action, and computational studies to predict their binding and off-target effects. The development of well-characterized, stable, and selective chemical probes based on the N-benzoyloxybenzamide scaffold could provide valuable tools for dissecting complex biological pathways.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(Benzoyloxy)-4-methoxybenzamide, and what hazards require mitigation during the process?

- Methodological Answer : The synthesis involves sequential reactions starting with O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in dichloromethane (CH₂Cl₂) under ice-cooled conditions. Sodium carbonate is used for neutralization, followed by purification via vacuum filtration and recrystallization. Critical hazards include thermal decomposition of intermediates (e.g., compound 3 decomposes upon heating) and mutagenicity risks (Ames II testing indicates lower mutagenicity than other anomeric amides but comparable to benzyl chloride). Proper ventilation, PPE (gloves, goggles), and adherence to protocols in "Prudent Practices in the Laboratory" are essential .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

- Methodological Answer : Characterization requires a combination of NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CDCl₃ reveals peaks for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~7.0–8.0 ppm). IR confirms amide C=O stretching (~1630 cm⁻¹). HRMS validates molecular weight (e.g., [M+Na]+ calculated for C₁₆H₁₄F₃NO₃). Cross-referencing with synthetic intermediates (e.g., N-tert-butyl-4-methoxybenzamide) ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Conduct a pre-experiment hazard analysis focusing on reactivity (e.g., decomposition of intermediates) and mutagenicity. Use fume hoods for volatile solvents (CH₂Cl₂, acetonitrile) and avoid prolonged exposure to light, which accelerates degradation. Store intermediates under inert gas (N₂/Ar) at –20°C. Follow waste disposal guidelines for halogenated solvents and mutagenic byproducts .

Advanced Research Questions

Q. How does the anomeric amide configuration influence the stability and reactivity of this compound?

- Methodological Answer : The sp³-hybridized nitrogen in the anomeric amide class reduces resonance stabilization, increasing electrophilicity. Pyramidalization at nitrogen and anomeric effects (interaction between alkoxy lone pairs and σ* N-acyloxy orbitals) enhance reactivity toward nucleophiles. Stability studies (e.g., DSC for decomposition kinetics) and computational modeling (DFT) can quantify these effects .

Q. What experimental strategies resolve contradictions in mutagenicity data between Ames II testing and historical anomeric amide studies?

- Methodological Answer : Compare Ames II results (lower mutagenicity) with prior mutagenicity assays using isogenic Salmonella strains (e.g., TA98/TA100). Control for metabolic activation (S9 liver enzymes) and test dose-response relationships. Cross-validate with mammalian cell assays (e.g., micronucleus tests) to assess genotoxicity. Discrepancies may arise from substituent effects (e.g., trifluoromethyl vs. methoxy groups) .

Q. How can pH-dependent stability of this compound derivatives be optimized for biological applications?

- Methodological Answer : Conduct stability assays in buffers (pH 4.5–7.4) at 37°C, monitoring degradation via HPLC. For example, phosphoramide bonds in conjugates hydrolyze rapidly at pH <5.2 (e.g., 80% cleavage at pH 4.5 in 24 hours). Stabilization strategies include PEGylation or encapsulation in pH-responsive nanoparticles. Real-time NMR tracking of hydrolysis products (e.g., 4-methoxybenzoic acid) informs formulation design .

Q. What mechanistic insights explain unexpected byproducts in fluorination or alkylation reactions involving this compound?

- Methodological Answer : Side reactions (e.g., formation of 2-((4-bromophenyl)amino)-2-methylpropanenitrile) arise from competing SN2 pathways or radical intermediates. Use isotopic labeling (¹⁸O/²H) to track oxygen/nitrogen sources. Kinetic studies under varied temperatures and catalyst loads (e.g., CuTc for azide-alkyne cycloadditions) can suppress byproducts. Computational modeling (MD/DFT) identifies transition states favoring desired pathways .

Tables for Key Data

Table 1 : Stability of this compound Derivatives Under pH Variation

| Derivative | pH | % Degradation (24 h) | Major Byproduct | Reference |

|---|---|---|---|---|

| P-N-Bond Conjugate | 4.5 | 80% | 4-Methoxybenzoic acid | |

| Sodium Pivalate Salt | 6.0 | <20% | None detected |

Table 2 : Mutagenicity Comparison of Anomeric Amides

| Compound | Ames II Result (TA98) | Mammalian Cell Assay (Micronucleus) |

|---|---|---|

| This compound | Negative | Negative |

| N-Acetoxy-N-alkoxybenzamide | Positive | Positive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.